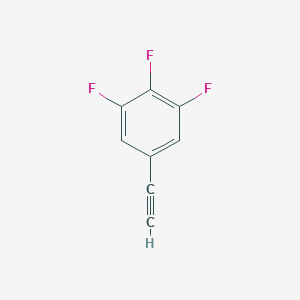

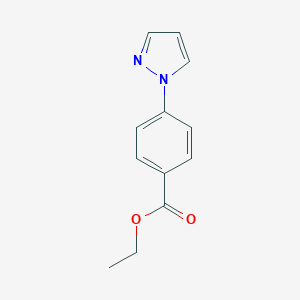

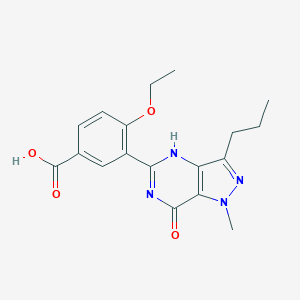

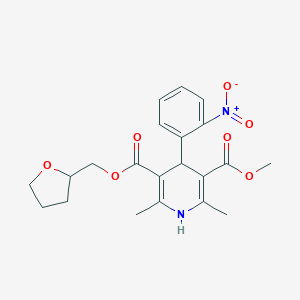

![molecular formula C9H9ClOS B138143 1-[(2-Chlorophenyl)sulfanyl]propan-2-one CAS No. 17514-52-2](/img/structure/B138143.png)

1-[(2-Chlorophenyl)sulfanyl]propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated organosulfur compounds has been explored in various studies. In one such study, novel trichlorocyclopropane derivatives were synthesized through a reaction involving (2-chloroprop-1-en-3-yl)sulfides and dichlorocarbene, which was generated from chloroform (CHCl3). This process is characterized by carbenylation of the sulfur atom, followed by a 2,3-sigmatropic rearrangement, dehydrochlorination, and cyclopropanation of the terminal double bond . Another study focused on the synthesis of bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, which underwent nucleophilic displacement with various nucleophiles, including sulfur nucleophiles, leading to the best results. This study also achieved the separation of diastereomers on a preparative scale . Additionally, a novel compound, 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, was synthesized from 1,3-diphenyl-2-propanone in ethanol, yielding a high product yield of 90% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various analytical techniques. For the trichlorocyclopropane derivatives, 1H and 13C NMR spectroscopy, along with X-ray single-crystal analysis, were employed. These analyses revealed the presence of intramolecular CH-π interaction and the formation of intermolecular halogen bonds . In the case of the bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, X-ray crystal structure determination was used to characterize the (±)-form of the 4,6-disubstituted 2,5,8-trithia -(2,6)-pyridinophane . The structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by IR, 1H NMR, MS, elemental analysis, and X-ray diffraction, revealing that the molecule is not symmetrical and lacks classical hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions, including nucleophilic displacement reactions with different nucleophiles, such as O-, N-, and S-nucleophiles. These reactions exhibited a strong tendency for β-elimination of HCl, which was dependent on the type of nucleophile involved . The synthesis of trichlorocyclopropane derivatives involved a complex reaction pathway with multiple steps, including carbenylation, sigmatropic rearrangement, dehydrochlorination, and cyclopropanation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated through different methods. The trichlorocyclopropane derivatives' properties were not detailed in the abstract provided . However, the bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes' diastereomers were successfully separated and assigned to their respective meso- or (±)-forms based on the stereochemistry and symmetry of the corresponding sulfoxides . The thermal stability of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was also investigated, although specific details on the results were not provided in the abstract .

Wissenschaftliche Forschungsanwendungen

Chemiluminescence Applications

The study by Watanabe et al. (2010) explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The research highlighted the thermal stability of these dioxetanes at room temperature and their ability to emit light upon base-induced decomposition. This finding indicates potential applications in chemiluminescence-based assays and imaging techniques, where stable and efficient light-emitting compounds are crucial for sensitive detection and visualization of biological and chemical processes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Synthesis of Heterocyclic Compounds

Kobayashi et al. (2013) developed an efficient one-pot synthesis method for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, leveraging 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes. This method's significance lies in its potential to generate heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, indicating a wide range of applications in drug discovery and agricultural chemistry (Kobayashi, Kobayashi, & Ezaki, 2013).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfanylpropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZVYGUCTITPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544575 |

Source

|

| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |

CAS RN |

17514-52-2 |

Source

|

| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.